Isrib

Beschreibung

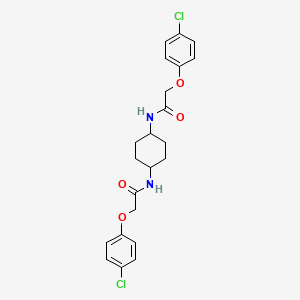

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGMCDHQPXTGAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045380 |

Source

|

| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597403-47-8 |

Source

|

| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isrib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isrib (Integrated Stress Response Inhibitor) is a potent and selective small molecule inhibitor of the Integrated Stress Response (ISR). The ISR is a conserved cellular signaling network activated by a variety of stresses, leading to the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event attenuates global protein synthesis to conserve resources and facilitate cellular recovery. However, chronic ISR activation is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer. Isrib acts by targeting the guanine nucleotide exchange factor (GEF) for eIF2, eIF2B, thereby counteracting the inhibitory effects of eIF2α phosphorylation and restoring protein synthesis. This guide provides a comprehensive overview of the molecular mechanism of Isrib, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

The Integrated Stress Response (ISR)

The ISR is a convergent signaling pathway activated by a diverse range of cellular stresses, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency. Four known kinases mediate the initiation of the ISR:

-

PERK (PKR-like endoplasmic reticulum kinase): Activated by unfolded proteins in the ER.

-

GCN2 (General control nonderepressible 2): Activated by amino acid starvation.

-

PKR (Protein kinase R): Activated by double-stranded RNA, often during viral infection.

-

HRI (Heme-regulated inhibitor): Activated by heme deficiency.

Upon activation, these kinases phosphorylate eIF2α at serine 51. Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B, the GEF responsible for exchanging GDP for GTP on the eIF2 complex. This inhibition of eIF2B activity leads to a reduction in the levels of the active eIF2-GTP-tRNAiMet ternary complex, resulting in a global attenuation of cap-dependent translation. Paradoxically, the translation of a select few mRNAs, such as that of the transcription factor ATF4, is enhanced under these conditions, leading to the expression of stress-responsive genes.

Isrib's Molecular Mechanism of Action

Isrib is a potent inhibitor of the ISR that acts downstream of eIF2α phosphorylation.[1] It does not inhibit the eIF2α kinases but rather directly targets their substrate's downstream effector, eIF2B.

Direct Binding and Activation of eIF2B

Isrib functions as a molecular "staple" by binding to a symmetric pocket formed at the interface of the two decameric halves of eIF2B.[2] This binding stabilizes the active, decameric conformation of eIF2B, enhancing its GEF activity. By promoting the active state of eIF2B, Isrib effectively outcompetes the inhibitory binding of p-eIF2α, thereby restoring the GDP-GTP exchange on eIF2 and rescuing global protein synthesis.

Allosteric Antagonism of p-eIF2α Inhibition

Cryo-electron microscopy studies have revealed that Isrib binding induces a conformational change in eIF2B that allosterically antagonizes the binding of p-eIF2α to its regulatory subunits. This allosteric mechanism allows Isrib to potently reverse the effects of the ISR even in the presence of high levels of p-eIF2α.

Quantitative Data

The following tables summarize key quantitative data related to the activity of Isrib from various studies.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (eIF2B GEF Activity) | 0.9 nM | Reconstituted human eIF2B | (Wong et al., 2018) |

| EC50 (ATF4-luciferase reporter) | 5 nM | HEK293T cells | (Sidrauski et al., 2013) |

| IC50 (Fluorescence Polarization Assay) | 37 nM | FAM-Isrib displacement | (Schoof et al., 2021) |

| IC50 (Protein Synthesis Inhibition by Compound B) | 23 nM | CHOP::LUC reporter assay | (Zyryanova et al., 2021) |

Table 1: In Vitro and Cell-Based Activity of Isrib

| Animal Model | Disease Model | Dose | Outcome | Reference |

| Mouse | Traumatic Brain Injury | 2.5 mg/kg | Reversal of cognitive deficits | (Chou et al., 2017)[3] |

| Mouse | Age-related cognitive decline | 0.25 mg/kg | Reversal of memory decline | (Krukowski et al., 2020)[1] |

| Mouse | Fragile X Syndrome | Not specified | Improved brain function and social behavior | (FRAXA Research Foundation, 2025)[4] |

| Mouse | Alzheimer's Disease | Not specified | Improved performance in memory tests | (Ma et al., 2020) |

| Rat | SOD1-G93A (ALS model) | 100 nM - 100 µM (in vitro) | Prolonged neuronal survival | (Kim et al., 2014)[5] |

Table 2: Preclinical Efficacy of Isrib

Experimental Protocols

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of eIF2B to catalyze the exchange of GDP for GTP on eIF2. A common method utilizes a fluorescently labeled GDP analog, BODIPY-FL-GDP.

Materials:

-

Purified recombinant eIF2 and eIF2B

-

BODIPY-FL-GDP (Thermo Fisher Scientific)

-

Unlabeled GTP and GDP

-

Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 1 mM DTT, 5 mM MgCl2

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Loading of eIF2 with BODIPY-FL-GDP:

-

Incubate 1 µM eIF2 with a 10-fold molar excess of BODIPY-FL-GDP in assay buffer for 10 minutes at 30°C.

-

Remove unbound BODIPY-FL-GDP by buffer exchange using a desalting column (e.g., Zeba Spin Desalting Columns, Thermo Fisher Scientific).

-

-

GEF Reaction:

-

In a 96-well plate, add the eIF2-BODIPY-FL-GDP complex to a final concentration of 100 nM in assay buffer.

-

Add varying concentrations of Isrib or vehicle control.

-

Initiate the reaction by adding a 100-fold molar excess of unlabeled GTP.

-

Immediately begin monitoring the decrease in fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) over time at 30°C. The rate of fluorescence decay is proportional to the GEF activity of eIF2B.

-

-

Data Analysis:

-

Calculate the initial rate of GDP dissociation for each condition.

-

Plot the rates against the concentration of Isrib to determine the EC50.

-

Western Blotting for p-eIF2α and ATF4

This protocol details the detection of phosphorylated eIF2α and the downstream ISR target ATF4 in cell lysates.

Materials:

-

Cells treated with a stressor (e.g., thapsigargin) and/or Isrib.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit (Thermo Fisher Scientific).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary antibodies:

-

Rabbit anti-phospho-eIF2α (Ser51) (e.g., Cell Signaling Technology, #3398, 1:1000 dilution).

-

Rabbit anti-ATF4 (e.g., Cell Signaling Technology, #11815, 1:1000 dilution).

-

Mouse anti-β-actin (loading control) (e.g., Sigma-Aldrich, #A5441, 1:5000 dilution).

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

Polysome Profiling

This technique separates mRNAs based on the number of associated ribosomes, allowing for an assessment of translational status.

Materials:

-

Cells treated with Isrib or vehicle.

-

Cycloheximide (CHX).

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1% Triton X-100, 100 µg/mL CHX.

-

Sucrose solutions (10% and 50% w/v) in gradient buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 100 µg/mL CHX).

-

Gradient maker and ultracentrifuge with a swing-out rotor.

-

Fractionation system with a UV detector (254 nm).

Procedure:

-

Cell Harvest and Lysis:

-

Pre-treat cells with 100 µg/mL CHX for 10 minutes to stall ribosomes.

-

Wash with ice-cold PBS containing CHX.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge to clear the lysate.

-

-

Sucrose Gradient Ultracentrifugation:

-

Prepare linear 10-50% sucrose gradients.

-

Layer the cleared lysate onto the top of the gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.

-

-

Fractionation and Analysis:

-

Fractionate the gradient from top to bottom while continuously monitoring absorbance at 254 nm. This generates a polysome profile showing peaks for 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.

-

Collect fractions corresponding to different parts of the profile.

-

Isolate RNA from the fractions for downstream analysis (e.g., qRT-PCR or RNA-seq).

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells plated in a 96-well plate.

-

Isrib or other test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

Microplate reader.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Isrib for the desired duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Signaling Pathway

Conclusion

Isrib represents a novel therapeutic strategy for a wide range of diseases characterized by chronic activation of the Integrated Stress Response. Its unique mechanism of action, involving the direct activation of eIF2B to counteract the effects of eIF2α phosphorylation, has shown significant promise in preclinical models of neurodegeneration and cancer. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of Isrib and other ISR modulators. While early human trials are underway, more research is needed to fully understand the long-term safety and efficacy of Isrib in a clinical setting.[4]

References

- 1. scienceofparkinsons.com [scienceofparkinsons.com]

- 2. Inhibition of the integrated stress response reverses cognitive deficits after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FRAXA-Funded Research Explores ISRIB as a Potential Treatment for Fragile X • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Maximizing ISRIB Potential Requires Addressing Specificity, Long-term Safety, and Disease-specific Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

ISRIB: An In-depth Technical Guide to the Integrated Stress Response Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Integrated Stress Response (ISR) is a central signaling network activated by a variety of cellular stresses, leading to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This event broadly attenuates protein synthesis to conserve resources and facilitate cellular recovery. However, chronic ISR activation is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, traumatic brain injury, and certain cancers. ISRIB (Integrated Stress Response Inhibitor) is a potent, brain-penetrant small molecule that reverses the effects of eIF2α phosphorylation. It acts by stabilizing the active conformation of eIF2B, the guanine nucleotide exchange factor for eIF2, thereby restoring global protein synthesis even in the presence of stress. This guide provides a comprehensive technical overview of ISRIB, including its mechanism of action, key quantitative data, detailed experimental protocols, and critical signaling and experimental workflow diagrams.

Mechanism of Action

The ISR is a convergent signaling pathway initiated by four known stress-sensing kinases: PERK (activated by endoplasmic reticulum stress), GCN2 (activated by amino acid starvation), PKR (activated by double-stranded RNA), and HRI (activated by heme deficiency). These kinases all phosphorylate eIF2α at Serine 51. Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of its guanine nucleotide exchange factor (GEF), eIF2B. This inhibition stalls the exchange of GDP for GTP on the eIF2 complex, leading to a reduction in the formation of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for initiating translation. The subsequent decrease in global protein synthesis is accompanied by the preferential translation of a few select mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.

ISRIB acts downstream of eIF2α phosphorylation. It binds to a symmetric pocket in the center of the decameric eIF2B complex, effectively acting as a molecular staple that stabilizes the active conformation of the enzyme.[1][2] This stabilization enhances eIF2B's GEF activity and renders it less sensitive to inhibition by p-eIF2α, thereby restoring general protein synthesis.[3][4]

Below is a diagram illustrating the Integrated Stress Response pathway and the point of intervention by ISRIB.

Quantitative Data

This section summarizes key quantitative data for ISRIB from various in vitro and in vivo studies.

Table 1: In Vitro Activity of ISRIB

| Parameter | Value | Cell Line / System | Reference |

| IC50 | 5 nM | HEK293T cells (ATF4-luciferase reporter) | [5] |

| Kd (eIF2B binding) | ~10 nM | In vitro binding assay | [6] |

Table 2: In Vivo Efficacy and Pharmacokinetics of ISRIB in Rodents

| Parameter | Value | Species | Dosing | Reference |

| Effective Dose (Memory Enhancement) | 0.25 mg/kg | Mouse | Intraperitoneal | [7] |

| Effective Dose (Traumatic Brain Injury) | 2.5 mg/kg | Mouse | Intraperitoneal | [8] |

| Plasma Concentration (0.25 mg/kg) | ~30 ng/mL at 2h, ~5 ng/mL at 6h | Rat | Intraperitoneal | [1] |

| Plasma Concentration (2.5 mg/kg) | ~200 ng/mL at 2h, ~50 ng/mL at 6h | Rat | Intraperitoneal | [1] |

| Brain Penetration | Demonstrates excellent blood-brain barrier penetration | Mouse | Not specified | [9] |

Key Experimental Protocols

Detailed methodologies for experiments commonly used to characterize ISRIB's activity are provided below.

Western Blot for Phosphorylated eIF2α

This protocol is for assessing the levels of total and phosphorylated eIF2α in cultured cells following stress induction and ISRIB treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted according to manufacturer's instructions.

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Pre-treat with ISRIB (e.g., 200 nM) for 1 hour, followed by co-treatment with a stressor (e.g., 200 nM thapsigargin) for the desired time.

-

Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.

Stress Granule Disassembly Assay

This live-cell imaging protocol visualizes the disassembly of stress granules upon ISRIB treatment.

Materials:

-

Cells stably expressing a fluorescently tagged stress granule marker (e.g., U2OS cells with G3BP-GFP).[5]

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2).

-

Stressor (e.g., 200 nM thapsigargin).[5]

-

ISRIB (e.g., 200 nM).[5]

Procedure:

-

Cell Plating: Plate G3BP-GFP expressing cells on glass-bottom dishes suitable for live-cell imaging.

-

Stress Induction: Treat cells with the stressor to induce stress granule formation (e.g., 200 nM thapsigargin for 40 minutes).[5]

-

Imaging Setup: Place the dish on the microscope stage and locate a field of view with cells containing distinct stress granules.

-

ISRIB Addition and Time-Lapse Imaging: Add ISRIB to the media and immediately begin time-lapse imaging, acquiring images every 30 seconds to 1 minute to visualize the disassembly of G3BP-GFP-positive foci.[5]

Morris Water Maze for Spatial Memory Assessment

This protocol assesses the effect of ISRIB on spatial learning and memory in mice.

Materials:

-

Circular water tank (122 cm diameter) filled with water (20-22°C) made opaque with non-toxic white paint.[11]

-

Submerged escape platform (10 cm diameter).

-

Video tracking system.

-

ISRIB solution for injection.

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before each session.

-

Drug Administration: Administer ISRIB (e.g., 0.25 mg/kg, i.p.) or vehicle at a set time before the training trials.

-

Training Trials:

-

Conduct 4 trials per day for 5 consecutive days.

-

For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the tank wall.

-

Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) for each trial.

-

-

Probe Trial:

-

24 hours after the final training trial, remove the platform from the tank.

-

Place the mouse in the tank at a novel starting position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows.

Western Blot Experimental Workflow

Morris Water Maze Experimental Workflow

Conclusion

ISRIB is a powerful research tool and a promising therapeutic candidate for a range of diseases characterized by chronic ISR activation. Its unique mechanism of action, targeting the downstream effector eIF2B, allows for the reversal of translational repression without directly inhibiting the stress-sensing kinases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies to further elucidate the therapeutic potential of ISRIB and other ISR modulators. Further research is warranted to fully understand its long-term effects and to translate its preclinical efficacy into clinical applications.

References

- 1. Inhibition of the ISR abrogates mGluR5-dependent long-term depression and spatial memory deficits in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule cognitive enhancer reverses age-related memory decline in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological Inhibition of eIF2α Phosphorylation by Integrated Stress Response Inhibitor (ISRIB) Ameliorates Vascular Calcification in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

The Reversal of Age- and Injury-Related Memory Deficits by the Integrated Stress Response Inhibitor ISRIB in Murine Models: A Technical Whitepaper

For Immediate Release

This technical guide provides an in-depth analysis of the efficacy of the Integrated Stress Response Inhibitor, ISRIB, in ameliorating memory deficits in mice. Synthesizing data from multiple seminal studies, this document offers researchers, scientists, and drug development professionals a comprehensive overview of ISRIB's mechanism of action, its quantitative effects on memory formation, and the experimental protocols utilized to ascertain its therapeutic potential.

Executive Summary

Cognitive decline associated with aging and traumatic brain injury (TBI) presents a significant and growing societal concern.[1] A key cellular pathway implicated in these conditions is the Integrated Stress Response (ISR), which, when chronically activated, leads to a suppression of protein synthesis essential for memory consolidation.[2][3][4] ISRIB (Integrated Stress Response Inhibitor) is a novel small molecule that has demonstrated remarkable efficacy in reversing memory deficits in various mouse models by inhibiting the ISR.[2][3][4][5][6] This document details the molecular underpinnings of ISRIB's function, presents quantitative data from key behavioral and cellular studies, outlines the experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

The Integrated Stress Response (ISR) and the Mechanism of ISRIB

The ISR is a conserved signaling network activated by a variety of cellular stresses, including viral infections, nutrient deprivation, and the accumulation of misfolded proteins.[2][7][8] Four different kinases (PERK, GCN2, PKR, and HRI) respond to specific stressors but converge on a single downstream event: the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[9][10] Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B, thereby reducing the overall rate of protein synthesis.[7][8][11] While this is a protective mechanism in the short term, chronic ISR activation, as seen in aging and after TBI, can impair long-term memory formation, which is dependent on de novo protein synthesis.[2][3][4][5][6]

ISRIB acts as a potent inhibitor of the ISR.[2][7][8] It functions by binding to and stabilizing the decameric form of eIF2B, enhancing its catalytic activity even in the presence of p-eIF2α.[7][8][11] This action effectively "reboots" the protein synthesis machinery, allowing for the production of proteins necessary for synaptic plasticity and memory consolidation.[2][12]

Quantitative Data on ISRIB's Effect on Memory in Mice

The following tables summarize the key quantitative findings from studies investigating the impact of ISRIB on memory formation in various mouse models.

Age-Related Cognitive Decline

| Behavioral Task | Mouse Strain & Age | ISRIB Dosage & Administration | Key Findings | Reference |

| Radial Arm Water Maze (RAWM) | C57BL/6J, Old (19 months) | 2.5 mg/kg, intraperitoneal (i.p.), daily for 3 days | Old mice treated with ISRIB made significantly fewer errors compared to vehicle-treated old mice, performing at a level comparable to young mice.[1] | [1] |

| Delayed Matching-to-Place (DMP) | C57BL/6J, Old | 2.5 mg/kg, i.p., daily for 3 days | Improved working and episodic memory in old mice, with effects lasting for weeks after treatment.[1] | [1] |

| Modified Barnes Maze | Not specified, Old | Small doses over a 3-day training period | ISRIB-treated old mice performed as well as young mice.[3] | [3] |

Traumatic Brain Injury (TBI)

| Behavioral Task | Mouse Model | ISRIB Dosage & Administration | Key Findings | Reference |

| Morris Water Maze | Focal Contusion TBI | 5 mg/kg, i.p., daily for 3 days, starting 4 weeks post-injury | Reversed spatial memory deficits; ISRIB-treated TBI mice performed indistinguishably from sham-injured mice.[5][6] | [5][6] |

| Modified Barnes Maze | Concussive TBI | 5 mg/kg, i.p., daily for 4 days, starting 2 weeks post-injury | Restored working memory; ISRIB-treated TBI mice performed as well as their normal counterparts.[13] | [13] |

Cellular and Molecular Effects

| Measurement | Mouse Model/Condition | ISRIB Dosage & Administration | Key Findings | Reference |

| ATF4 Protein Levels | Old Mice | 2.5 mg/kg, i.p., daily for 3 days | Reduced elevated ATF4 protein levels in the brains of old mice.[1][4] | [1][4] |

| Dendritic Spine Density | Old Mice | 2.5 mg/kg, i.p., daily for 3 days | Restored dendritic spine density in the hippocampus of old mice to levels comparable to young mice.[1][4] | [1][4] |

| Long-Term Potentiation (LTP) | TBI Mice | In vitro application to hippocampal slices from TBI mice | Fully restored suppressed LTP in the hippocampus.[5][6] | [5][6] |

| T-cell Marker (Cd3) mRNA | Old Mice | 2.5 mg/kg, i.p., daily for 3 days | Reduced the age-related increase in T-cell marker expression in the hippocampus.[1] | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols.

Animal Models

-

Age-Related Decline: Studies typically utilize C57BL/6J mice, with "young" mice being 3-4 months old and "old" mice being 18-20 months old.

-

Traumatic Brain Injury:

-

Focal Contusion: A controlled cortical impact (CCI) is delivered to a specific brain region, commonly the somatosensory cortex, to model localized brain injury.

-

Concussive Injury: A closed-head impact acceleration model is used to induce a more diffuse brain injury.

-

ISRIB Administration

ISRIB is typically dissolved in a vehicle such as DMSO and then diluted in a solution like polyethylene glycol (PEG) and saline for intraperitoneal (i.p.) injection. Dosages generally range from 2.5 mg/kg to 5 mg/kg. The timing of administration varies depending on the study, with some protocols involving daily injections during the learning phase of a behavioral task, while others administer the drug weeks after an initial injury to assess its restorative effects.[1][5][6]

Behavioral Assays for Memory Assessment

-

Radial Arm Water Maze (RAWM): This task assesses spatial learning and memory. Mice are placed in a circular pool with multiple arms and must learn the location of a hidden escape platform. The number of errors (entries into incorrect arms) is recorded.

-

Morris Water Maze (MWM): Another test of spatial learning and memory where mice must find a hidden platform in a circular pool of opaque water, using distal cues for navigation.

-

Modified Barnes Maze: This assay evaluates spatial learning and memory by requiring mice to locate an escape tunnel under one of several holes on a circular platform. It is considered less stressful than water-based mazes.[13]

-

Delayed Matching-to-Place (DMP): This task assesses working and episodic memory by having mice find a hidden platform that changes its location daily.

Cellular and Molecular Analyses

-

Western Blotting: Used to quantify the levels of specific proteins, such as ATF4 and p-eIF2α, in brain tissue lysates to confirm ISR activation and its reversal by ISRIB.[1]

-

Immunohistochemistry and Microscopy: Employed to visualize and quantify cellular structures, such as dendritic spines, in brain sections.

-

Electrophysiology: To measure synaptic plasticity, such as long-term potentiation (LTP), in hippocampal slices. High-frequency stimulation is applied to presynaptic fibers, and the resulting excitatory postsynaptic potentials (fEPSPs) are recorded from postsynaptic neurons.[6]

-

Quantitative PCR (qPCR): Used to measure the expression levels of specific genes, such as the T-cell marker Cd3.[1]

Conclusion and Future Directions

The evidence strongly indicates that pharmacological inhibition of the Integrated Stress Response with ISRIB is a promising therapeutic strategy for combating cognitive deficits associated with both aging and traumatic brain injury in mice.[1][4][5][6] The ability of ISRIB to reverse memory impairments even when administered long after the initial insult is particularly noteworthy and suggests a wider therapeutic window than many other interventions.[5][6]

Future research should focus on elucidating the long-term safety profile of ISRIB, its efficacy in other models of neurodegenerative disease, and the precise molecular changes that underpin its sustained effects on cognition. The translation of these compelling preclinical findings into human clinical trials will be a critical next step in determining the utility of ISR inhibition for treating cognitive disorders.

References

- 1. Small molecule cognitive enhancer reverses age-related memory decline in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prohealth.com [prohealth.com]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. Experimental drug may reverse age related cognitive decline in elderly: Study [medicaldialogues.in]

- 5. Inhibition of the integrated stress response reverses cognitive deficits after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of a memory-enhancing inhibitor of the integrated stress response [escholarship.org]

- 12. Pharmacological brake-release of mRNA translation enhances cognitive memory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Archive: Drug Reverses Memory Failure Caused by Traumatic Brain Injury | UC San Francisco [ucsf.edu]

Preclinical Profile of ISRIB: A Deep Dive into Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stressors, leading to a temporary shutdown of most protein synthesis. While crucial for cellular survival under acute stress, chronic ISR activation is increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS). ISRIB (Integrated Stress Response Inhibitor) is a potent and specific small molecule that reverses the effects of the ISR, restoring protein synthesis. This technical guide provides a comprehensive overview of the preclinical studies of ISRIB in various neurodegenerative disease models, presenting quantitative data, detailed experimental methodologies, and key signaling pathways to inform future research and drug development efforts.

Core Mechanism of Action: The Integrated Stress Response and ISRIB

The central event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases: PERK, GCN2, PKR, and HRI. Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis. However, this process paradoxically allows for the preferential translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a downstream stress response program.

ISRIB works downstream of eIF2α phosphorylation. It binds to and stabilizes the decameric form of eIF2B, enhancing its activity even in the presence of p-eIF2α.[1] This action effectively "releases the brake" on protein synthesis, restoring global translation without preventing the initial stress-sensing phosphorylation of eIF2α.

Figure 1: The Integrated Stress Response (ISR) Pathway and the mechanism of action of ISRIB.

Preclinical Efficacy in Alzheimer's Disease Models

Multiple studies have investigated the therapeutic potential of ISRIB in various mouse models of Alzheimer's disease (AD), with promising but sometimes conflicting results.

Quantitative Data Summary

| Animal Model | ISRIB Dose | Administration Route & Duration | Key Quantitative Outcomes | Reference |

| APPSwe/PS1ΔE9 | 0.25 mg/kg | i.p., daily for 6 weeks | Memory: Rescued deficits in Novel Object Recognition and Contextual Fear Conditioning. Synaptic Plasticity: Restored hippocampal long-term potentiation (LTP). Pathology: Reduced mean amyloid plaque size, but increased plaque density. No change in total Aβ42. | [Oliveira et al., 2021] |

| hAPP-J20 | 0.25 and 2.5 mg/kg | i.p., post-training injections | Memory: No significant rescue of spatial learning and memory deficits in the Morris water maze. | [Sidrauski et al., 2013] |

| Tau (P301S) | 5 mg/kg (reduced to 2.5 mg/kg) | i.p., over 1.5 months | Memory: Partially restored spatial learning in the radial arm water maze. No effect on memory. | [Cognitive Vitality Reports, 2020] |

| Aβ Oligomer Injection | 0.25 mg/kg | i.p., daily | Memory: Prevented long-term memory impairment. Molecular: Counteracted the increase in hippocampal ATF4 protein levels. | [Oliveira et al., 2021] |

| Aged Mice | 2.5 mg/kg | i.p., 3 consecutive days | Memory: Improved spatial memory in the radial arm water maze up to 3 weeks post-treatment. Molecular: Reduced age-associated ATF4 protein levels in the brain. Cellular: Increased dendritic spine density in hippocampal neurons. | [Krukowski et al., 2020] |

Detailed Experimental Protocols

Morris Water Maze (as adapted from Oliveira et al., 2021):

-

Apparatus: A circular pool (1.4 m diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform (10 cm diameter) submerged 1 cm below the surface.

-

Procedure:

-

Acquisition Phase: Mice are subjected to four trials per day for five consecutive days. In each trial, the mouse is released from one of four starting positions and given 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.

-

-

Data Collection: An automated tracking system records the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Long-Term Potentiation (LTP) Electrophysiology (as adapted from Chou et al., 2017):

-

Slice Preparation: Acute hippocampal slices (400 µm thick) are prepared from mice and allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

Recording: Slices are transferred to a recording chamber and perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

LTP Induction: After establishing a stable baseline of fEPSPs for 20 minutes, high-frequency stimulation (HFS; e.g., three trains of 100 Hz for 1 second, separated by 20 seconds) is delivered to induce LTP.

-

Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

Preclinical Efficacy in Traumatic Brain Injury Models

ISRIB has shown remarkable efficacy in reversing cognitive deficits in mouse models of traumatic brain injury (TBI), even when administered long after the initial injury.

Quantitative Data Summary

| Animal Model | ISRIB Dose | Administration Route & Duration | Key Quantitative Outcomes | Reference |

| Controlled Cortical Impact (CCI) | 2.5 mg/kg | i.p., 3 daily injections starting 4 weeks post-injury | Memory: Reversed spatial learning and memory deficits in the radial-arm water maze. Synaptic Plasticity: Restored hippocampal LTP. | [Chou et al., 2017] |

| Concussive Head Injury | 2.5 mg/kg | i.p., 4 daily injections starting 2 weeks post-injury | Memory: Restored working memory in the Barnes maze. | [Frias et al., 2022] |

Experimental Workflow: TBI Study

Figure 2: A representative experimental workflow for a preclinical TBI study investigating ISRIB.

Preclinical Studies in Parkinson's Disease

To date, there is a notable lack of direct preclinical studies investigating the efficacy of ISRIB in established animal models of Parkinson's disease (PD), such as those induced by MPTP or 6-OHDA. However, given the evidence of ISR activation in post-mortem brains of PD patients, exploring ISRIB in this context is a logical next step.

Hypothesized Experimental Design and Outcome Measures

-

Animal Models:

-

MPTP Mouse Model: Induces acute and significant loss of dopaminergic neurons in the substantia nigra.

-

6-OHDA Rat Model: Creates a unilateral lesion of the nigrostriatal pathway, allowing for the assessment of motor asymmetry.

-

-

Potential ISRIB Treatment Paradigms:

-

Prophylactic: Administer ISRIB before or concurrently with the neurotoxin.

-

Therapeutic: Administer ISRIB after the lesion has been established to assess for restorative effects.

-

-

Key Outcome Measures:

-

Behavioral: Rotarod test for motor coordination, cylinder test for forelimb asymmetry, and assessment of locomotor activity.

-

Molecular: Quantification of dopaminergic neuron survival in the substantia nigra (e.g., via tyrosine hydroxylase immunohistochemistry), and measurement of striatal dopamine levels (e.g., via HPLC).

-

Target Engagement: Western blot analysis of p-eIF2α and ATF4 levels in the substantia nigra and striatum.

-

Preclinical Studies in Amyotrophic Lateral Sclerosis (ALS)

The role of the ISR in ALS is complex, and preclinical studies with ISRIB and similar compounds have yielded conflicting results.

Quantitative Data Summary

| Animal Model | Compound | Administration Route & Duration | Key Quantitative Outcomes | Reference |

| SOD1 G93A Neuronal Culture | ISRIB | In vitro | Survival: Significantly enhanced the survival of G93A SOD1-expressing neurons. | [Bugallo et al., 2020] |

| SOD1 G93A Mice | 2BAct and PRXS571 (ISRIB-like) | Not specified | Disease Progression: Accelerated disease onset and shortened survival time. Pathology: Aggravated muscle denervation and motor neuron death. | [Masci et al., 2023] |

These contrasting findings suggest that the timing and context of ISR modulation in ALS are critical and require further investigation. It is possible that in some stages of the disease, the ISR plays a protective role.

Conclusion and Future Directions

The preclinical data for ISRIB in the context of neurodegenerative diseases is most robust for Alzheimer's disease and traumatic brain injury, where it has demonstrated the ability to reverse cognitive deficits and restore synaptic plasticity. The lack of data in Parkinson's disease models represents a significant knowledge gap and a promising area for future research. The conflicting results in ALS models highlight the complexity of the ISR's role in this disease and underscore the need for a more nuanced therapeutic approach.

For drug development professionals, the excellent brain penetrance and efficacy of ISRIB, even when administered after the onset of chronic deficits, make it an attractive therapeutic candidate. However, careful consideration of the therapeutic window and potential for off-target effects with long-term administration will be crucial in the design of future clinical trials. Further preclinical studies are warranted to elucidate the optimal dosing strategies and to explore the potential of ISRIB in combination with other therapeutic modalities.

References

The Molecular Target of ISRIB: A Comprehensive Technical Guide to eIF2B

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stress conditions, converging on the phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2). This phosphorylation event converts eIF2 from a substrate to a potent inhibitor of its guanine nucleotide exchange factor (GEF), eIF2B, leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs. The small molecule ISRIB (Integrated Stress Response Inhibitor) has emerged as a powerful tool to pharmacologically modulate the ISR. ISRIB acts by directly targeting eIF2B, enhancing its activity and rendering it insensitive to the inhibitory effects of phosphorylated eIF2. This technical guide provides an in-depth overview of the molecular interactions between ISRIB and eIF2B, detailing the quantitative aspects of this interaction, the experimental protocols used to characterize it, and the signaling pathways involved.

Introduction to eIF2B and the Integrated Stress Response

Eukaryotic translation initiation factor 2B (eIF2B) is a large, heteropentameric complex responsible for catalyzing the exchange of GDP for GTP on eIF2.[1] This nucleotide exchange is a critical step in the initiation of protein synthesis, as only GTP-bound eIF2 can form a ternary complex with the initiator methionyl-tRNA (Met-tRNAi) and the 40S ribosomal subunit. The eIF2B complex is composed of five distinct subunits: α, β, γ, δ, and ε, which assemble into a decameric holoenzyme with two copies of each subunit.[1][2]

The Integrated Stress Response (ISR) is a signaling cascade that allows cells to adapt to various stressful conditions, such as viral infection, amino acid deprivation, endoplasmic reticulum (ER) stress, and heme deficiency. Four known kinases—PKR, PERK, GCN2, and HRI—are activated by these distinct stressors and converge on a single downstream target: the phosphorylation of eIF2α at serine 51.[2] Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B, leading to a decrease in the overall rate of translation initiation.[2] However, certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as the transcript encoding the transcription factor ATF4, are preferentially translated under these conditions.

ISRIB: A Potent Activator of eIF2B

ISRIB is a small molecule that was identified in a cell-based screen for its ability to inhibit the ISR.[3] It acts downstream of eIF2α phosphorylation and directly targets eIF2B.[4] Structural and biochemical studies have revealed that ISRIB binds to a pocket at the interface of the β and δ subunits of eIF2B.[4] This binding acts as a "molecular staple," promoting the assembly and stabilization of the active decameric form of eIF2B from its subcomplexes.[5][6] By stabilizing the active conformation of eIF2B, ISRIB enhances its GEF activity and allosterically antagonizes the inhibitory effect of eIF2α-P.[7][8]

Quantitative Analysis of the ISRIB-eIF2B Interaction

The interaction between ISRIB and eIF2B has been characterized by various quantitative parameters, which are summarized in the tables below.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 5 nM | uORFs-ATF4-driven luciferase reporter in HEK293T cells | [3] |

| 37 nM | FAM-ISRIB competition in fluorescence polarization assay with 100 nM eIF2B | [7] | |

| EC50 | 0.9 nM | In vitro GEF assay with wild-type eIF2B | [2] |

| 1.4 nM | Reversal of ISR translational reprogramming in eIF2Bα-depleted cells | [7] | |

| Kd | ~10 nM | Not specified | [8] |

Table 1: Potency and Binding Affinity of ISRIB for eIF2B. This table summarizes the reported IC50, EC50, and Kd values for ISRIB's interaction with eIF2B under different experimental conditions.

| Mutant | Effect on ISRIB Sensitivity | Reference |

| eIF2Bδ | Mutations in the N-terminal region render cells insensitive to ISRIB. | [2] |

| eIF2Bβ and eIF2Bδ | Mutations at the binding interface disrupt high-affinity ISRIB binding. | [8] |

Table 2: Effects of eIF2B Mutations on ISRIB Sensitivity. This table highlights key mutations in eIF2B subunits that affect the binding and activity of ISRIB.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The Integrated Stress Response (ISR) signaling pathway.

Caption: ISRIB stabilizes the active decameric form of eIF2B.

Caption: Workflow for characterizing the ISRIB-eIF2B interaction.

Detailed Experimental Protocols

BODIPY-FL-GDP Nucleotide Exchange Assay for eIF2B GEF Activity

This assay measures the guanine nucleotide exchange factor (GEF) activity of eIF2B by monitoring the displacement of a fluorescently labeled GDP analog (BODIPY-FL-GDP) from eIF2.

Materials:

-

Purified recombinant human eIF2 and eIF2B

-

BODIPY-FL-GDP (Thermo Fisher Scientific)

-

Assay Buffer: 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM TCEP, and 1 mg/ml BSA

-

Unlabeled GTP

-

ISRIB

-

384-well black-walled, clear-bottom polystyrene assay plates (Corning)

-

Fluorescence plate reader

Procedure:

-

Prepare eIF2-BODIPY-FL-GDP: Incubate 100 nM of purified eIF2 with 100 nM BODIPY-FL-GDP in assay buffer in a 384-well plate.[9]

-

Prepare GEF Mix: Prepare a 10x solution of eIF2B in assay buffer. For experiments with ISRIB, include the desired concentration of ISRIB in this mix.

-

Initiate the Reaction: To initiate the nucleotide exchange reaction, add the GEF mix to the eIF2-BODIPY-FL-GDP solution. The final concentration of eIF2B is typically around 10 nM.[7]

-

Monitor Fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (excitation: 482 nm, emission: 530 nm).[10] The release of BODIPY-FL-GDP into the solution leads to a decrease in its fluorescence.

-

Data Analysis: Calculate the rate of GDP release. The half-life (t₁/₂) of the fluorescence decay is inversely proportional to the GEF activity of eIF2B.

Fluorescence Polarization Assay for ISRIB-eIF2B Binding

This assay quantifies the binding of ISRIB to eIF2B using a fluorescently labeled ISRIB analog (FAM-ISRIB). The binding of the small fluorescent molecule to the large protein complex results in a slower tumbling rate and an increase in fluorescence polarization.

Materials:

-

Purified recombinant human eIF2B

-

FAM-ISRIB (Praxis Bioresearch)

-

Unlabeled ISRIB (for competition assay)

-

FP Buffer: 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM TCEP

-

384-well non-stick black plates (Corning 3820)

-

Fluorescence polarization plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, prepare reactions containing 100 nM eIF2B and 2.5 nM FAM-ISRIB in FP buffer.[7][10]

-

Competition Assay: For determining binding affinity (IC₅₀) of unlabeled ISRIB, add varying concentrations of unlabeled ISRIB to the reaction mixtures.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.[10]

-

Measurement: Measure the fluorescence polarization using a plate reader (excitation: 482 nm, emission: 530 nm).[10]

-

Data Analysis: Plot the fluorescence polarization values against the concentration of the unlabeled competitor (ISRIB). Fit the data to a suitable binding model to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Materials:

-

Cultured cells (e.g., HEK293T)

-

ISRIB

-

DMSO (vehicle control)

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes or plates

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Antibody against an eIF2B subunit (e.g., eIF2Bβ or eIF2Bδ)

Procedure:

-

Cell Treatment: Treat cultured cells with ISRIB or DMSO (vehicle control) at the desired concentration and for the appropriate time.

-

Heating: Aliquot the cell suspension into PCR tubes or a PCR plate and heat them to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the target eIF2B subunit by SDS-PAGE and Western blotting.

-

Data Analysis: Quantify the band intensities at each temperature for both the ISRIB-treated and control samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the ISRIB-treated sample indicates target engagement.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has been instrumental in determining the high-resolution structure of the eIF2B-ISRIB complex.

Procedure Outline:

-

Sample Preparation: Purify the human eIF2B complex. For the ISRIB-bound structure, incubate the purified eIF2B with an excess of ISRIB.

-

Grid Preparation: Apply a small volume of the protein solution to a cryo-EM grid (e.g., Quantifoil grids). Blot the excess liquid to create a thin film and rapidly plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot).

-

Data Collection: Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (e.g., a Titan Krios). Collect a large dataset of images (micrographs) using an automated data collection software.

-

Image Processing: Process the collected micrographs to pick individual particle images. These particles are then subjected to 2D and 3D classification and refinement to generate a high-resolution 3D reconstruction of the eIF2B-ISRIB complex.

In Vitro Translation Assay

This assay measures the overall protein synthesis in a cell-free system and can be used to assess the effect of ISRIB on translation under basal and stressed conditions.

Materials:

-

Rabbit reticulocyte lysate or a commercial in vitro translation kit (e.g., Thermo Scientific 1-Step Human Coupled IVT Kit)

-

Reporter mRNA (e.g., luciferase mRNA)

-

Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-methionine or non-radiolabeled for luciferase assay)

-

ISRIB

-

eIF2α kinase (e.g., PKR) and ATP (to induce stress)

Procedure:

-

Reaction Setup: Assemble the in vitro translation reaction mixture according to the manufacturer's instructions, including the reporter mRNA and amino acid mixture.

-

Treatment: Add ISRIB or vehicle control to the reactions. To mimic cellular stress, a subset of reactions can be pre-incubated with an eIF2α kinase and ATP to phosphorylate eIF2.

-

Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

-

Measurement of Translation:

-

Radiolabeled: Stop the reaction and measure the incorporation of the radiolabeled amino acid into newly synthesized proteins by methods like trichloroacetic acid (TCA) precipitation followed by scintillation counting.

-

Luciferase: Measure the luciferase activity using a luminometer.

-

-

Data Analysis: Compare the levels of protein synthesis in the ISRIB-treated samples to the control samples under both basal and stressed conditions.

Conclusion

ISRIB represents a landmark discovery in the field of translational control and the Integrated Stress Response. Its direct interaction with eIF2B provides a powerful chemical tool to dissect the complexities of the ISR and offers a promising therapeutic strategy for a range of diseases characterized by chronic ISR activation, including certain neurodegenerative disorders and cancers. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting eIF2B.

References

- 1. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocols - Cryo EM Core [med.unc.edu]

- 3. eIF2β is critical for eIF5-mediated GDP-dissociation inhibitor activity and translational control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of ISRIB reveals a regulatory site in the nucleotide exchange factor, eIF2B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. eIF2B conformation and assembly state regulate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. walterlab.ucsf.edu [walterlab.ucsf.edu]

- 9. biorxiv.org [biorxiv.org]

- 10. creative-biostructure.com [creative-biostructure.com]

Introduction to the Integrated Stress Response (ISR)

An In-depth Technical Guide to the Integrated Stress Response Pathway

For Researchers, Scientists, and Drug Development Professionals

The Integrated Stress Response (ISR) is a highly conserved signaling network that eukaryotic cells activate to mitigate damage and restore homeostasis in the face of various environmental and physiological challenges.[1][2] It is a cytoprotective pathway that reprograms gene expression to reduce overall energy expenditure and promote cellular recovery.[1][2] The core event of the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2), which leads to a global attenuation of protein synthesis while paradoxically promoting the translation of specific mRNAs, most notably that of the master transcription factor, Activating Transcription Factor 4 (ATF4).[1][2][3]

ATF4 orchestrates a broad transcriptional program aimed at resolving the specific stress. While this response is primarily pro-survival, sustained or overwhelming stress can shift the ISR towards inducing apoptosis, thereby eliminating irreparably damaged cells.[3] Given its central role in cellular fate decisions, the ISR is a critical pathway in a multitude of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it a key target for therapeutic development.[4]

The Core Mechanism: Stress-Sensing Kinases Converge on eIF2α

The ISR is initiated by one of four known eIF2α kinases, each of which responds to a distinct set of cellular stressors.[2][4] Upon activation, these kinases phosphorylate eIF2α at the highly conserved Serine 51 residue.[1]

The Four eIF2α Kinases and Their Activators

-

PERK (PKR-like Endoplasmic Reticulum Kinase): A transmembrane protein located in the endoplasmic reticulum (ER), PERK is a primary sensor of ER stress. It is activated by the accumulation of unfolded or misfolded proteins in the ER lumen, a condition induced by agents like tunicamycin or thapsigargin.[2][4][5]

-

GCN2 (General Control Nonderepressible 2): GCN2 is activated by amino acid deprivation.[2][4] It senses the accumulation of uncharged tRNAs that occurs when amino acid levels are insufficient for protein synthesis.[4]

-

PKR (Protein Kinase R): PKR is a key sensor of viral infection, activated by the presence of double-stranded RNA (dsRNA), a common intermediate in viral replication.[2][4]

-

HRI (Heme-Regulated Inhibitor): HRI is activated by heme deficiency in erythroid precursor cells and by oxidative stress (e.g., induced by sodium arsenite) in a broader range of cell types.[2][4][6]

Table 1: eIF2α Kinases and Their Primary Stress Signals

| Kinase | Gene Name | Primary Stress Activator(s) | Common Experimental Inducer(s) |

| PERK | EIF2AK3 | Endoplasmic Reticulum (ER) Stress, Unfolded Protein Response (UPR) | Tunicamycin, Thapsigargin[5] |

| GCN2 | EIF2AK4 | Amino Acid Deprivation, UV light | Leucine starvation, Histidinol |

| PKR | EIF2AK2 | Viral double-stranded RNA (dsRNA) | Polyinosinic:polycytidylic acid (poly I:C) |

| HRI | EIF2AK1 | Heme deficiency, Oxidative Stress, Heat Shock | Sodium Arsenite, Heat Shock[6][7] |

Central Signaling Cascade

The convergence of these diverse stress signals on eIF2α phosphorylation initiates a conserved downstream cascade that fundamentally alters the cell's translational and transcriptional landscape.

References

- 1. embopress.org [embopress.org]

- 2. Frontiers | The Regulation of Integrated Stress Response Signaling Pathway on Viral Infection and Viral Antagonism [frontiersin.org]

- 3. Integrated Stress Response (ISR) Pathway: Unraveling Its Role in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-eIF2α (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Isrib Experimental Protocols for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of Isrib (Integrated Stress Response Inhibitor) in cell culture experiments. Isrib is a potent and selective inhibitor of the Integrated Stress Response (ISR), a central signaling network activated by various cellular stresses. By targeting the guanine nucleotide exchange factor eIF2B, Isrib reverses the effects of eIF2α phosphorylation, restoring global protein synthesis. This document details Isrib's mechanism of action, provides structured tables of quantitative data for experimental planning, and offers detailed, step-by-step protocols for key cell-based assays. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding and experimental design.

Introduction

The Integrated Stress Response (ISR) is a conserved signaling pathway that cells activate in response to a wide range of stressors, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2), which leads to a global reduction in protein synthesis to conserve resources and initiates the translation of specific stress-related mRNAs, such as activating transcription factor 4 (ATF4). While acute activation of the ISR is a pro-survival mechanism, chronic ISR activation is implicated in various diseases, including neurodegenerative disorders and some cancers.

Isrib is a small molecule that acts as a potent inhibitor of the ISR. It functions by binding to and stabilizing the decameric form of eIF2B, the guanine nucleotide exchange factor for eIF2. This stabilization enhances eIF2B's activity, making it less sensitive to inhibition by phosphorylated eIF2α. Consequently, Isrib treatment restores global protein synthesis even in the presence of upstream ISR-activating stresses.

Mechanism of Action: The Integrated Stress Response

Cellular stresses such as ER stress (e.g., induced by tunicamycin or thapsigargin), amino acid deprivation, viral infection, and heme deficiency activate one of four known eIF2α kinases: PERK, GCN2, PKR, and HRI, respectively.[1][2] These kinases phosphorylate eIF2α at Serine 51. Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B, preventing the exchange of GDP for GTP on the eIF2 complex. This leads to a decrease in the levels of the active eIF2-GTP-Met-tRNAi ternary complex, resulting in the attenuation of global cap-dependent translation. However, this condition favors the translation of certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, most notably ATF4. ATF4 is a transcription factor that upregulates the expression of genes involved in stress adaptation, autophagy, and, under prolonged stress, apoptosis (e.g., CHOP). Isrib intervenes by binding to eIF2B, enhancing its activity and overriding the inhibitory effect of phosphorylated eIF2α, thereby restoring global protein synthesis and preventing the translation of ATF4.

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for the use of Isrib in cell culture experiments.

| Parameter | Value | Cell Lines | Notes |

| In-cell EC50 | 5 nM | HEK293T | Effective concentration for 50% maximal response in an ATF4-luciferase reporter assay. |

| Typical Working Concentration | 25 - 200 nM | HEK293T, HeLa, MEFs, U2OS | Effective concentrations for blocking the unfolded protein response. |

| Typical Treatment Duration | 1 - 24 hours | HCT116, various | Duration is dependent on the specific assay and the kinetics of the stress response being investigated. |

Table 1: Isrib Potency and Dosing in Cell Culture

| Stress Inducer | Isrib (200 nM) | Effect on Cell Viability | Cell Line |

| Thapsigargin | + | Increased apoptosis in chronically stressed cells. | HEK293T, HeLa |

| Tunicamycin | + | Enhanced apoptotic cell death. | HEK293T, HeLa |

| Fluorizoline | + | Increased sensitivity to fluorizoline-induced apoptosis. | HEK293T |

Table 2: Effects of Isrib on Cell Viability Under Stress

| Gene | Stress Inducer | Isrib Treatment | Fold Change in mRNA Levels | Cell Line |

| ATF4 | Thapsigargin (100 nM, 6h) | 1 µM Isrib | Attenuated induction | Not specified |

| CHOP | Brefeldin A (5 µM, 6h) | 2 µM Isrib | Reduced induction | A549 |

| TRB3 | Cyclosporin A (10 µM, 6h) | 2 µM Isrib | Reduced induction | HeLa |

Table 3: Isrib's Effect on ISR Target Gene Expression

Experimental Protocols

The following are detailed protocols for key experiments involving Isrib in cell culture.

Protocol 1: Assessment of Global Protein Synthesis via Puromycin Incorporation

This protocol measures the rate of global protein synthesis by detecting the incorporation of the tRNA analog puromycin into nascent polypeptide chains.

Materials:

-

Cells of interest cultured in appropriate vessels

-

Complete cell culture medium

-

Isrib (stock solution in DMSO)

-

Stress inducer (e.g., Thapsigargin, Tunicamycin)

-

Puromycin (stock solution in sterile water or PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-puromycin antibody

-

Appropriate secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of the experiment.

-

Pre-treatment with Isrib: Pre-treat cells with the desired concentration of Isrib (e.g., 200 nM) or vehicle (DMSO) for 1 hour.

-

Stress Induction: Add the stress inducer (e.g., 1 µM Thapsigargin) to the appropriate wells and incubate for the desired duration (e.g., 1-4 hours).

-

Puromycin Labeling: 10 minutes prior to the end of the stress incubation, add puromycin to a final concentration of 1-10 µg/mL.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein concentrations for all samples.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with an anti-puromycin antibody overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Analysis: Quantify the band intensities corresponding to puromycin-labeled proteins. A decrease in signal indicates inhibition of protein synthesis, which should be rescued by Isrib treatment.

Protocol 2: Cell Viability Assessment Using a Luminescent ATP Assay (e.g., CellTiter-Glo®)

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Materials:

-

Cells cultured in opaque-walled 96-well plates

-

Isrib

-

Stress inducer

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for the duration of the experiment.

-

Treatment: Treat cells with Isrib and/or a stress inducer at various concentrations for the desired time (e.g., 24 hours). Include vehicle-only and untreated controls.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and prepare the reagent according to the manufacturer's instructions.

-

Lysis and Luminescence Generation:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

-

Signal Stabilization and Measurement:

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Analysis: The luminescent signal is proportional to the number of viable cells. Normalize the data to the vehicle-treated control to determine the percentage of cell viability.

Protocol 3: Visualization of Stress Granules by Immunofluorescence

This protocol allows for the detection and quantification of stress granules, which are cytoplasmic aggregates of stalled translation initiation complexes that form in response to stress.

Materials:

-

Cells grown on glass coverslips or in imaging-grade multi-well plates

-

Isrib

-

Stress inducer (e.g., Sodium Arsenite)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 5% BSA in PBST)

-

Primary antibody against a stress granule marker (e.g., G3BP1)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat with Isrib (e.g., 200 nM) for 1 hour, followed by treatment with a stress inducer (e.g., 0.5 mM Sodium Arsenite for 30 minutes).

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-G3BP1) diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBST, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Stress granules will appear as distinct cytoplasmic foci. Quantify the percentage of cells with stress granules in each treatment condition.

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the effects of Isrib in cell culture.

Conclusion

Isrib is a valuable tool for studying the Integrated Stress Response and its role in cellular homeostasis and disease. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to investigate the effects of Isrib in various cell culture models. Careful optimization of concentrations, treatment times, and choice of stressor will be crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: In Vitro Assays for Testing ISRIB Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Integrated Stress Response (ISR) is a central signaling network activated by a variety of cellular stresses, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis while selectively promoting the translation of stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4). Chronic ISR activation has been implicated in a range of diseases, including neurodegenerative disorders and some cancers.

ISRIB (Integrated Stress Response Inhibitor) is a potent and specific small molecule that reverses the effects of eIF2α phosphorylation.[1][2][3] It acts by binding to and stabilizing the active conformation of eIF2B, the guanine nucleotide exchange factor for eIF2, thereby overcoming the inhibitory effect of phosphorylated eIF2α.[4][5] This unique mechanism of action makes ISRIB a valuable tool for studying the ISR and a promising therapeutic candidate.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of ISRIB, enabling researchers to robustly assess its efficacy and mechanism of action in a laboratory setting.

ISRIB: Summary of In Vitro Activity

| Parameter | Value | Cell Lines | Notes |

| IC50 | ~5 nM | HEK293T | Measured using an ATF4-driven luciferase reporter assay. The trans-isomer is ~100-fold more potent than the cis-isomer.[1][2][6][7] |

| EC50 | ~5 nM | HEK293T | Measured using an uORFs-ATF4-driven luciferase reporter.[3] |

| Stress Granule Inhibition | Effective at 2 nM - 200 nM | U2OS, HeLa | ISRIB prevents the formation of and promotes the disassembly of stress granules induced by eIF2α phosphorylation.[2][3] |

| Restoration of Protein Synthesis | Dose-dependent | Various | ISRIB reverses the global protein synthesis inhibition caused by ISR activation.[8] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Integrated Stress Response pathway and a general experimental workflow for testing ISRIB activity.

Caption: The Integrated Stress Response (ISR) signaling pathway.

Caption: General experimental workflow for testing ISRIB activity.

Experimental Protocols

ATF4 Luciferase Reporter Assay